9-Fluoro-2-azaspiro[5.5]undecane
Description
9-Fluoro-2-azaspiro[5.5]undecane is a fluorinated spirocyclic compound characterized by a bicyclic framework comprising two fused six-membered rings (spiro[5.5]undecane) with a nitrogen atom at position 2 and a fluorine atom at position 8. The spiro architecture imparts conformational rigidity, while the fluorine substituent enhances metabolic stability and modulates electronic properties.
Properties
Molecular Formula |
C10H18FN |
|---|---|
Molecular Weight |
171.25 g/mol |
IUPAC Name |
9-fluoro-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18FN/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h9,12H,1-8H2 |
InChI Key |
DNTQXWFIGPMCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)F)CNC1 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction via Cyanoacetate Condensation and Cyclization
A key method involves the condensation of N-benzylpiperidine-4-one with ethyl cyanoacetate in a choline base solution at low temperature (0°C) over several days to form a dicyano intermediate. This step is followed by acidic hydrolysis and decarboxylation to yield a dioxo-spirocyclic intermediate.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Condensation | N-benzylpiperidine-4-one + ethyl cyanoacetate in 12% choline solution, 0°C, 8 days | 65% | Solid filtered, washed with ethanol and ether |
| Acidic Hydrolysis & Decarboxylation | 30% aqueous sulfuric acid, 100°C, 18 h | 64-68% | Monitored by HPLC, pH adjusted to ~8 post-reaction |
| Reduction | Lithium aluminium hydride in anhydrous THF, reflux 16 h under N2 | 73% | Followed by quenching with NaOH, filtration, and chromatography |
This sequence efficiently builds the 3,9-diaza spiro[5.5]undecane skeleton with good overall yield and purity. The use of lithium aluminium hydride reduces the dioxo groups to diamines, essential for the azaspiro structure.
Functional Group Protection and Derivatization
To facilitate purification and improve reaction selectivity, protecting groups such as benzyl, tert-butyloxycarbonyl (Boc), fluorenylmethoxycarbonyl (Fmoc), and carbobenzoxy (Cbz) are employed on the nitrogen atoms during intermediate steps.
| Protecting Group | Application | Removal Conditions |
|---|---|---|
| Benzyl (Bn) | Initial nitrogen protection | Hydrogenolysis with Pd/C under H2, 50 PSI, 50°C |
| Boc | Protection during functionalization | Acidic cleavage (e.g., HCl in diethyl ether) |
| Fmoc, Cbz | Alternative N-protection | Base or catalytic hydrogenation |
These groups allow selective transformations and improve yields by preventing side reactions.
Representative Reaction Scheme Summary
| Step | Reaction | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | N-benzylpiperidine-4-one + ethyl cyanoacetate condensation | 12% choline solution, 0°C, 8 days | 65 | Formation of dicyano intermediate |
| 2 | Acidic hydrolysis and decarboxylation | 30% H2SO4, 100°C, 18 h | 64-68 | Conversion to dioxo-spiro compound |
| 3 | Reduction with LiAlH4 | Anhydrous THF, reflux, 16 h | 73 | Formation of diamine spiro compound |
| 4 | Protection (e.g., Boc) | Boc2O, triethylamine, DCM, 0°C to RT, 2 h | 90+ | Facilitates further functionalization |
| 5 | Hydrogenolysis (deprotection) | Pd/C, H2, 50 PSI, 50°C, 16 h | 80-85 | Removal of benzyl protecting group |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | N-benzylpiperidine-4-one, ethyl cyanoacetate |
| Key Reagents | Choline base, sulfuric acid, lithium aluminium hydride, Boc2O, Pd/C |
| Reaction Temperatures | 0°C (condensation), 100-110°C (hydrolysis), reflux (reduction) |
| Reaction Times | 8 days (condensation), 18-30 h (hydrolysis), 16 h (reduction) |
| Yields per Step | 65%, 64-68%, 73% respectively |
| Purification | Filtration, recrystallization, column chromatography |
| Protection Groups | Benzyl, Boc, Fmoc, Cbz |
| Fluorination | Typically via fluorinated precursors or electrophilic fluorination |
Chemical Reactions Analysis
9-Fluoro-2-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
9-Fluoro-2-azaspiro[5.5]undecane is characterized by its spirocyclic structure, which integrates a nitrogen atom into a rigid framework. The molecular formula is , with a molecular weight of 171.25 g/mol. The presence of fluorine in its structure enhances its biological activity and stability compared to non-fluorinated analogs, making it a subject of interest for further research.
Antimycobacterial Activity
One of the primary applications of this compound is its potential as an antituberculosis agent. Research indicates that this compound acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's survival. By disrupting MmpL3 function, this compound inhibits bacterial growth and replication, positioning it as a promising candidate for new antituberculosis drugs .
The biological activity of this compound can be compared with similar compounds that share structural features or exhibit related biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | Contains an oxygen atom instead of fluorine | Antituberculosis activity |
| 1,3-Dioxane-1,3-dithiane spiranes | Unique stereochemistry | Various biological activities |
| 1,3-Oxathiane derivatives | Similar spirocyclic structure | Potential antibacterial properties |
The fluorine substitution in this compound enhances its effectiveness as an antituberculosis agent compared to non-fluorinated counterparts .
Synthetic Applications
In addition to its biological applications, this compound serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for the transformation into various derivatives with potentially enhanced properties, expanding its utility in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of derivatives based on this compound:
- Antituberculosis Studies : A study focused on the interaction between this compound and MmpL3 revealed that the compound effectively inhibits the growth of Mycobacterium tuberculosis in vitro, suggesting its potential for further development as an antituberculosis drug .
- Synthesis of Derivatives : Researchers synthesized various derivatives from this compound to explore their biological activities against different bacterial strains, demonstrating significant variations in potency depending on structural modifications .
- Comparative Analyses : Comparative studies have shown that compounds with similar spirocyclic structures often exhibit varying degrees of biological activity, underscoring the importance of specific functional groups and molecular configurations in determining efficacy .
Mechanism of Action
The mechanism of action of 9-Fluoro-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis. This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Key Observations :
- Nitrogen Positioning : The 2-aza substitution in the target compound provides a single basic site, whereas 3,9-diaza derivatives (e.g., compound 20) offer dual interaction points for protein targets .
- Oxygen vs. Nitrogen : Oxygen-containing spirocycles (e.g., 1,7-dioxaspiro) exhibit higher volatility, making them suitable for pheromones, while nitrogen analogs are prioritized in drug design .
- Fluorine Effects: Fluorination at C9 in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs, improving CNS penetration .
Substituent Impact on Bioactivity and Reactivity
Fluorinated Derivatives
- This compound : The electron-withdrawing fluorine increases resistance to oxidative metabolism, extending half-life in vivo. This contrasts with 7,11-bis(4-fluorophenyl)-2,4-diazaspiro[5.5]undecane (3a), where fluorophenyl groups enhance π-π stacking in protein binding .
- 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane : Phosphorus substituents introduce flame-retardant properties, diverging from pharmaceutical uses of fluorine/nitrogen systems .
Aromatic and Bulky Substituents
- 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane : Cyclobutyl substituents introduce strain, possibly enhancing binding affinity in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
